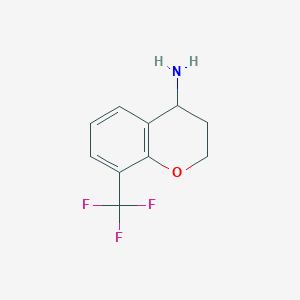

8-(Trifluoromethyl)chroman-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-(Trifluoromethyl)chroman-4-amine is a chemical compound with the molecular formula C10H10F3NO . It is a solid substance at room temperature .

Synthesis Analysis

The chroman-4-one framework, to which 8-(Trifluoromethyl)chroman-4-amine belongs, is a significant structural entity in the field of medicinal chemistry . It acts as a major building block in a large class of medicinal compounds . Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds .Molecular Structure Analysis

The molecular weight of 8-(Trifluoromethyl)chroman-4-amine is 217.19 g/mol. The InChI code for this compound is 1S/C10H10F3NO.ClH/c11-10(12,13)7-3-1-2-6-8(14)4-5-15-9(6)7;/h1-3,8H,4-5,14H2;1H .Physical And Chemical Properties Analysis

8-(Trifluoromethyl)chroman-4-amine is a solid at room temperature . It has a molecular weight of 217.19 g/mol.Scientific Research Applications

Antineoplastic Activity

Chroman derivatives, including 8-(Trifluoromethyl)chroman-4-amine , have been studied for their potential antineoplastic (anti-cancer) properties. These compounds may inhibit the growth of cancer cells by interfering with specific pathways or mechanisms within the cell .

Antiherpetic Activity

Some chroman derivatives exhibit antiherpetic activity, meaning they could be effective against herpes simplex virus infections. This application is significant due to the prevalence of herpes and the need for effective treatments .

Protein Kinase Inhibition

Protein kinases are enzymes that play a crucial role in various cellular processes. Chroman derivatives can act as inhibitors, potentially offering therapeutic benefits for diseases where protein kinases are dysregulated .

Aldose Reductase Inhibition

Aldose reductase is an enzyme involved in diabetic complications. Chroman derivatives that inhibit this enzyme could be used to prevent or treat such complications, improving patient outcomes .

HIV-1 Reverse Transcriptase Inhibition

Chroman derivatives have shown inhibitory activities against HIV-1 reverse transcriptase, which is essential for the replication of HIV. This suggests potential applications in antiretroviral therapy for HIV/AIDS patients .

Antioxidant Properties

The antioxidant properties of chroman derivatives make them candidates for preventing oxidative stress-related diseases, including neurodegenerative disorders and cardiovascular diseases .

Antimicrobial Activity

Chroman derivatives have been reported to possess antibacterial and antifungal properties, which could be harnessed in the development of new antimicrobial agents to combat resistant strains of bacteria and fungi .

Neuroprotective Effects

Due to their ability to modulate various biological pathways, some chroman derivatives are being researched for their neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .

Safety and Hazards

Future Directions

properties

IUPAC Name |

8-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO/c11-10(12,13)7-3-1-2-6-8(14)4-5-15-9(6)7/h1-3,8H,4-5,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZKIIVYBHMLAKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C=CC=C2C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80585683 |

Source

|

| Record name | 8-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(Trifluoromethyl)chroman-4-amine | |

CAS RN |

890839-70-0 |

Source

|

| Record name | 8-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aS,6aS)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B1340822.png)

![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine](/img/structure/B1340861.png)

![8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1340902.png)